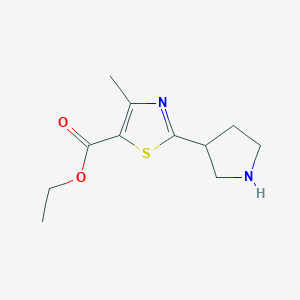
4-甲基-2-(吡咯烷-3-基)噻唑-5-羧酸乙酯
描述
Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌应用
噻唑衍生物,包括4-甲基-2-(吡咯烷-3-基)噻唑-5-羧酸乙酯,已显示出有希望的抗菌特性。该化合物干扰细菌细胞壁合成和蛋白质生产的能力使其成为开发新型抗菌剂的候选药物。 它对各种细菌菌株的有效性可能导致对目前抗生素耐药的感染的治疗方法 .
抗真菌活性
与它的抗菌应用类似,该化合物也表现出抗真菌活性。它可用于靶向致病真菌,为治疗真菌感染提供可能性。 研究人员合成了具有噻唑环的化合物,以评估它们对黑曲霉、尖孢镰刀菌和米根霉等真菌菌株的生物活性 .
抗炎特性
4-甲基-2-(吡咯烷-3-基)噻唑-5-羧酸乙酯已被确定具有抗炎特性。 这使其在慢性炎症性疾病的研究中很有用,并可能有助于开发新的抗炎药物 .
抗肿瘤潜力
噻唑环是许多具有抗肿瘤活性的化合物的常见特征。该化合物的结构使其能够与各种生物靶标相互作用,潜在地抑制肿瘤生长和增殖。 它可以作为癌症研究中的先导化合物,特别是在化学治疗剂的合成中 .
抗糖尿病作用
噻唑衍生物因其抗糖尿病作用而被探索,其中一些化合物显示出调节血糖水平的能力。 4-甲基-2-(吡咯烷-3-基)噻唑-5-羧酸乙酯可能有助于这一研究方向,为糖尿病的新治疗方法提供见解 .
抗病毒研究
该化合物的结构特征也可能赋予其抗病毒特性。它可用于研究病毒复制机制和开发抗病毒药物。 它在该领域的潜在应用意义重大,因为需要针对新出现的病毒感染的有效治疗方法 .
抗氧化能力
对抗氧化剂的研究对于了解细胞损伤和衰老至关重要。 4-甲基-2-(吡咯烷-3-基)噻唑-5-羧酸乙酯的抗氧化特性可以进行研究,它可以保护细胞免受氧化应激,并有助于开发抗衰老疗法 .
神经保护研究
具有神经保护作用的化合物在神经退行性疾病的研究中很有价值。 该化合物保护神经元免受损伤的能力可能导致治疗阿尔茨海默病和帕金森病等疾病的进展 .
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, but the specific pathways influenced by this compound are yet to be determined .
生化分析
Biochemical Properties
Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s thiazole ring structure allows it to form stable interactions with various enzymes, potentially inhibiting or activating their functions. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and thereby altering metabolic flux . Additionally, the compound’s interaction with proteins can affect protein folding and stability, further impacting cellular functions .
Cellular Effects
Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . The compound’s impact on gene expression can result in altered protein synthesis, affecting cell function and behavior. Moreover, its influence on cellular metabolism can lead to changes in energy production and utilization, impacting cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of action of ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, either inhibiting or activating their activity . This binding can lead to changes in enzyme conformation, affecting their catalytic efficiency. Additionally, the compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes . These molecular interactions contribute to the compound’s overall effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods. Under certain conditions, it may degrade, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.
Metabolic Pathways
Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . These interactions can affect energy production, biosynthesis, and other essential cellular functions, underscoring the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution can influence its overall efficacy and impact on cellular function, making it essential to understand its transport mechanisms.
Subcellular Localization
The subcellular localization of ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate plays a critical role in its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes, highlighting the importance of understanding its subcellular distribution.
属性
IUPAC Name |
ethyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-3-15-11(14)9-7(2)13-10(16-9)8-4-5-12-6-8/h8,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNWCGKAZOTUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2CCNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


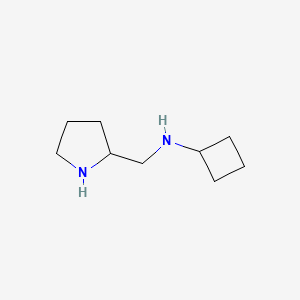
![{3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol](/img/structure/B1488749.png)
![N-(butan-2-yl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1488750.png)
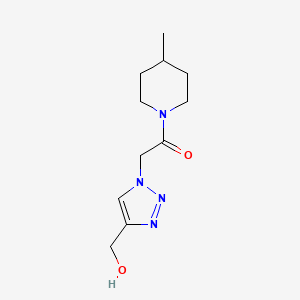
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1488753.png)


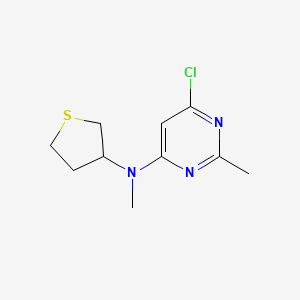
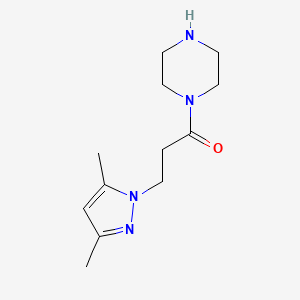

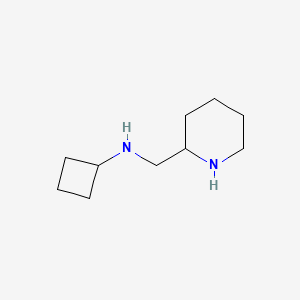
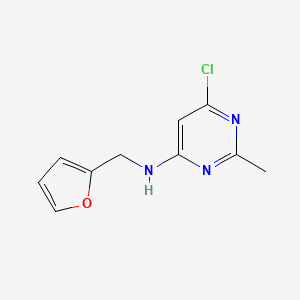
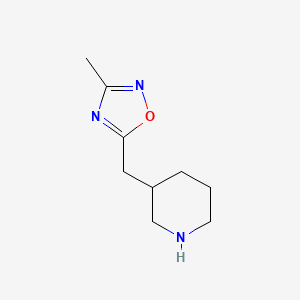
![{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1488769.png)
